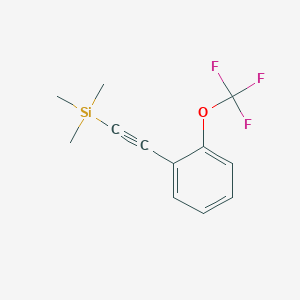
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane is a chemical compound that features a trifluoromethoxy group attached to a phenylethynyl moiety, which is further bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane typically involves the reaction of 2-trifluoromethoxy-phenylethynyl lithium with trimethylsilyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in organosilicon chemistry.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane exerts its effects involves its ability to participate in various chemical reactions. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable component in the design of bioactive molecules. The trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl-(2-trifluoromethoxy-phenylethynyl)-cyclohexanol
- 3-(2-Trifluoromethoxy-phenylethynyl)-phenylamine
Uniqueness
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane is unique due to the presence of both the trifluoromethoxy and trimethylsilyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds.
Actividad Biológica
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane is an organosilicon compound notable for its unique structural features, including a trifluoromethoxy group and a phenylethynyl moiety. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. However, the specific biological activities associated with this compound remain underexplored.
Chemical Structure and Properties
The chemical formula for this compound is C12H12F3OSi, with a molecular weight of approximately 246.30 g/mol. The presence of the trifluoromethoxy group enhances the compound's reactivity and stability, making it particularly interesting for further research.
Case Studies and Research Findings
- Antimicrobial Activity : A study on silane compounds indicated that certain derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The incorporation of fluorinated groups was found to enhance this activity due to increased lipophilicity and membrane permeability.
- Anticancer Potential : Research on related alkynyl silanes has shown that they can inhibit the growth of cancer cells by inducing apoptosis. For instance, studies involving phenylethynyl derivatives revealed their capacity to disrupt cellular signaling pathways associated with tumor growth .
- Enzyme Interaction : this compound's structural similarity to known enzyme inhibitors suggests potential interactions with metabolic enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a critical role in various cancers .
Comparative Analysis of Related Compounds
| Compound Name | Structure/Functional Groups | Unique Features | Biological Activity |
|---|---|---|---|
| Trimethyl-(3,4,5-trifluoro-phenylethynyl)-silane | Trifluoromethyl and phenylethynyl | Enhanced stability due to trimethyl groups | Anticancer activity reported |
| Chloromethyl(2-phenylethynyl)silane | Chloromethyl and phenylethynyl | Different halogen functionality affecting reactivity | Antimicrobial properties observed |
| (3,5-bis(trifluoromethyl)phenylethynyl)trimethylsilane | Bis(trifluoromethyl) moiety | Increased electron-withdrawing effect | Potential enzyme inhibition |
Propiedades
Fórmula molecular |
C12H13F3OSi |
|---|---|
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
trimethyl-[2-[2-(trifluoromethoxy)phenyl]ethynyl]silane |
InChI |
InChI=1S/C12H13F3OSi/c1-17(2,3)9-8-10-6-4-5-7-11(10)16-12(13,14)15/h4-7H,1-3H3 |
Clave InChI |
OMLZFVWWDCJWNG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=CC=C1OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















